N,N-diethylethanamine; sulfur trioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Applications

Detergent Production: Sulfur trioxide is used in the production of detergents. It is a reagent in sulfonation reactions, which are key in producing the active ingredients in many detergents .

Dye Manufacturing: Sulfur trioxide is used in the manufacturing of certain dyes. Similar to its use in detergent production, it is used as a reagent in sulfonation reactions .

Quaternary Ammonium Compounds: Triethylamine is used in the production of quaternary ammonium compounds, which have a wide range of applications, including serving as textile auxiliaries and in the quaternary ammonium salts of dyes .

Catalyst and Acid Neutralizer: Triethylamine is used as a catalyst and acid neutralizer for condensation reactions. This is particularly useful in the production of certain types of polymers .

Pharmaceutical Manufacturing: Triethylamine is used as an intermediate in the manufacturing of medicines. It can be used to control pH during the synthesis of active pharmaceutical ingredients .

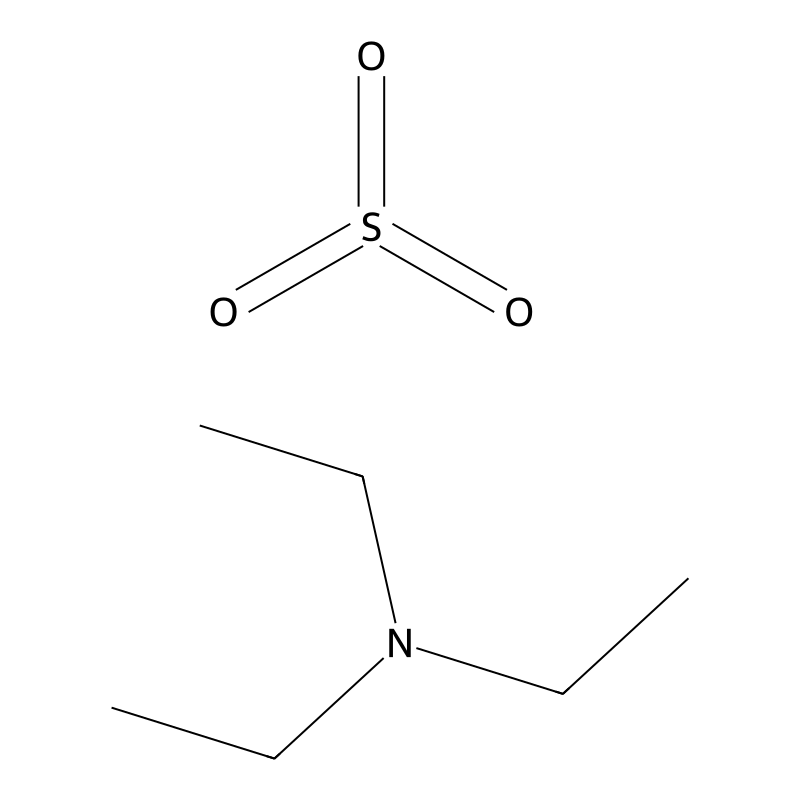

N,N-diethylethanamine; sulfur trioxide is a chemical compound formed by the reaction of N,N-diethylethanamine with sulfur trioxide. N,N-diethylethanamine is an organic amine with the formula CHN, characterized by its two ethyl groups attached to the nitrogen atom. Sulfur trioxide, with the formula SO, is a colorless, corrosive gas and a potent sulfonating agent. The combination of these two compounds results in a complex that exhibits unique chemical properties, particularly in sulfonation reactions.

The interaction between N,N-diethylethanamine and sulfur trioxide primarily leads to the formation of sulfonamides or sulfamates, depending on the reaction conditions. The general reaction can be represented as follows:

Sulfur trioxide acts as a strong electrophile, facilitating the addition of sulfonyl groups to various substrates. It can also react with other amines to form sulfonamides, which are important in medicinal chemistry.

Research indicates that compounds derived from N,N-diethylethanamine; sulfur trioxide exhibit various biological activities. For instance, sulfonamides are known for their antibacterial properties and are used in pharmaceuticals to treat infections. The biological activity can be attributed to the presence of the sulfonyl functional group, which enhances interaction with biological targets.

The synthesis of N,N-diethylethanamine; sulfur trioxide can be achieved through several methods:

- Direct Reaction: Mixing N,N-diethylethanamine with sulfur trioxide under controlled conditions allows for the formation of the desired product.

- Gas-phase Reaction: Sulfur trioxide can be introduced in gaseous form to a solution of N,N-diethylethanamine, promoting sulfonation.

- Solid-phase Synthesis: This involves using solid supports for the reaction, which can enhance yields and simplify purification processes.

Studies have shown that N,N-diethylethanamine; sulfur trioxide interacts with various biological molecules, influencing their activity. For example, its interaction with nucleophiles can lead to modifications that enhance or inhibit biological functions. Understanding these interactions is crucial for developing new therapeutic agents.

Several compounds share similarities with N,N-diethylethanamine; sulfur trioxide due to their functional groups and reactivity:

| Compound Name | Structure/Formula | Unique Features |

|---|---|---|

| Triethylamine; sulfur trioxide | CHN; SO | Similar structure but different alkyl substituents |

| Dimethylaminopropylamine; sulfur trioxide | CHN; SO | Contains a propyl group, affecting reactivity |

| Ethanolamine; sulfur trioxide | CHNO; SO | Smaller size, leading to different reactivity patterns |

Uniqueness

The uniqueness of N,N-diethylethanamine; sulfur trioxide lies in its specific steric and electronic properties imparted by the diethyl substitution on the nitrogen atom. This configuration influences its reactivity and selectivity in

The development of sulfur trioxide–amine adducts emerged in the mid-20th century as safer alternatives to volatile SO₃ and corrosive chlorosulfonic acid. The triethylamine–SO₃ complex gained prominence for its stability and ease of handling. Early patents, such as US3334139A (1964), detailed gas-phase synthesis methods for related trimethylamine–SO₃ complexes, laying the groundwork for industrial-scale production. By the 1980s, its utility in regioselective sulfation of steroids and polysaccharides solidified its role in synthetic organic chemistry.

Nomenclature Evolution and Structural Identity

The compound is systematically named N,N-diethylethanamine–sulfur trioxide but is commonly referred to as the triethylamine–sulfur trioxide complex or SO₃–Et₃N. Its molecular formula is C₆H₁₅N·SO₃ (MW: 181.25 g/mol), featuring a trigonal planar SO₃ moiety coordinated to triethylamine via a Lewis acid-base interaction. X-ray crystallography confirms that the sulfur atom adopts a +6 oxidation state, with S–O bond lengths averaging 1.42 Å.

Position Within Sulfur Trioxide–Amine Complex Family

Triethylamine–SO₃ belongs to a broader class of SO₃–amine adducts, including trimethylamine–SO₃ and pyridine–SO₃. Compared to these analogs, the triethylamine complex offers a balance between reactivity and solubility, making it ideal for sulfating sterically hindered alcohols and phenols. For example, while SO₃–pyridine is preferred for phenolic –OH groups, SO₃–Et₃N excels in aliphatic alcohol sulfation.

Research Significance in Synthetic Organic Chemistry

The complex enables precise sulfation of biomolecules (e.g., flavonoids, steroids) and polymers, critical for drug design and material science. Notably, it facilitated the synthesis of Avibactam, a β-lactamase inhibitor, via one-pot deprotection and sulfation. Its role in producing surfactants like TEA lauryl sulfate further underscores its industrial relevance.

The structural understanding of N,N-diethylethanamine; sulfur trioxide has undergone significant paradigmatic shifts throughout its research history [1]. Initially described as a simple dative complex between triethylamine and sulfur trioxide, the compound was characterized using the conventional notation Et₃N·SO₃, implying a donor-acceptor interaction between the nitrogen lone pair and the electron-deficient sulfur center [1] [2]. This traditional interpretation persisted for decades in the chemical literature, with over 178 citations referencing the previously accepted triethylamine-sulfur trioxide complex structure [3].

Early synthetic approaches focused on the preparation of tertiary amine-sulfur trioxide complexes through the reaction of chlorosulfonic acid with tertiary amines in chlorinated organic solvents [4]. The general formula R₃N:SO₃ was adopted to represent these materials, where R represents alkyl groups such as methyl, ethyl, or propyl substituents [4]. Industrial methods employed ammonia gas treatment to recover amine from amine hydrochloride byproducts, significantly improving synthetic yields [4].

Historical precedent for structural reassignment emerged from related sulfur-nitrogen systems. Savel'yanov reported that sulfamic acid exists as a zwitterion (NH₃⁺SO₃⁻) based on reaction kinetics experiments and inferred that trimethylamine-sulfur trioxide would adopt an analogous structure [3]. This early insight provided foundational support for betaine-type structures in amine-sulfur trioxide systems, though comprehensive structural characterization remained elusive [3].

Evidence for Triethylsulfoammonium Betaine Structure

Recent crystallographic investigations have fundamentally revised the structural assignment of N,N-diethylethanamine; sulfur trioxide, establishing its identity as triethylsulfoammonium betaine rather than a simple dative complex [3]. Single crystal X-ray crystallographic analysis revealed a formal covalent nitrogen-sulfur bond with a measured bond length of 1.8720(12) Å [3]. This bond distance falls within the typical range for single N-S bonds (1.73-1.83 Å) and significantly shorter than donor-acceptor systems (2.06 Å) [3].

The betaine structure designation reflects the formal charge separation within the molecule, with the nitrogen center bearing a positive charge and the sulfur trioxide moiety carrying the corresponding negative charge [3]. This zwitterionic character fundamentally alters the chemical reactivity and physical properties compared to the previously assumed dative complex [3]. The structural reassignment necessitates the adoption of the nomenclature triethylsulfoammonium betaine to accurately reflect the bonding paradigm [3].

Spectroscopic evidence supports the betaine structure through analysis of related ionic liquid systems. For N,N-diethyl-N-sulfoethanaminium hydrogen sulfate, a formal bond between nitrogen and sulfur was proposed based on Fourier-transform infrared spectroscopy, proton and carbon-13 nuclear magnetic resonance spectroscopy, and mass spectrometry data [3]. These complementary analytical techniques provided convergent evidence for covalent N-S bonding in structurally related systems [3].

Crystallographic Analysis and Molecular Configuration

Crystal Structure Parameters

The crystallographic analysis of triethylsulfoammonium betaine reveals specific molecular geometries and packing arrangements [3]. The compound adopts a Gauche conformation within an asymmetric unit cell, stabilized by hydrogen bonding interactions between the methylene hydrogen atoms adjacent to the nitrogen center and the oxygen atoms of the sulfur trioxide moiety [3].

| Structural Parameter | Value | Reference |

|---|---|---|

| N-S Bond Length | 1.8720(12) Å | [3] |

| Molecular Formula | C₆H₁₅NO₃S | [1] [5] |

| Molecular Weight | 181.25 g/mol | [1] [5] |

| Melting Point | ~85°C | [6] |

| CAS Registry Number | 761-01-3 | [1] [5] |

Molecular Geometry and Conformational Analysis

The molecular configuration exhibits characteristic features of quaternary ammonium compounds with sulfur trioxide substitution [3]. The nitrogen center adopts a tetrahedral geometry with three ethyl substituents and the sulfur trioxide group occupying the fourth coordination position [3]. The sulfur trioxide moiety maintains its trigonal planar geometry with equivalent sulfur-oxygen bond lengths consistent with delocalized bonding [3].

Intermolecular interactions within the crystal lattice arise from hydrogen bonding between adjacent molecules [3]. The methylene protons adjacent to the positively charged nitrogen center interact with the electronegative oxygen atoms of neighboring sulfur trioxide groups, contributing to crystal stability and influencing physical properties such as melting point and solubility [3].

Comparative Analysis with Related Sulfur Trioxide-Amine Complexes

Structural Comparison with Trimethylamine-Sulfur Trioxide

The trimethylamine-sulfur trioxide complex provides a direct structural analogue for comparative analysis [7] [8]. This compound exhibits similar betaine characteristics with a measured N-S bond length of 1.912(20) Å in the gas phase [9]. The N-S-O bond angle measures 100.1(2) degrees, indicating significant deviation from tetrahedral geometry around the sulfur center [9]. The dipole moment of 7.1110(69) D represents a substantial enhancement over the sum of individual monomer dipole moments, confirming significant charge separation [9].

| Complex | N-S Bond Length (Å) | Dipole Moment (D) | Reference |

|---|---|---|---|

| Trimethylamine-SO₃ | 1.912(20) | 7.1110(69) | [9] |

| Triethylamine-SO₃ | 1.8720(12) | Not reported | [3] |

| Tributylamine-SO₃ | 1.886(3) | Not reported | [3] |

Reactivity Patterns and Chemical Behavior

The chemical reactivity of triethylsulfoammonium betaine differs markedly from pyridine-sulfur trioxide complexes in synthetic applications [3]. While pyridine-sulfur trioxide systems show extensive use in oxidation reactions with 636 citations for Parikh-Doering oxidations, triethylamine-sulfur trioxide complexes exhibit limited oxidation chemistry with only two reported examples [3]. This reactivity difference reflects the distinct bonding paradigms and electronic structures of these systems [3].

Sulfation reactions represent the primary synthetic application for triethylsulfoammonium betaine systems [10] [11]. The compound serves as an effective reagent for sulfonic acid synthesis, particularly in the production of detergents and surfactants [10]. Catalytic applications include enhanced reaction rates and improved yields in fine chemical and pharmaceutical synthesis [10].

Theoretical Models of N-S Bond Formation

Computational Chemistry Approaches

Density functional theory calculations provide theoretical frameworks for understanding N-S bond formation in sulfur trioxide-amine systems [12] [13]. The B3LYP functional with 6-311++G** basis sets has proven effective for investigating intermolecular interactions and binding energies in related sulfur trioxide complexes [12]. Counterpoise corrections address basis set superposition errors, ensuring accurate energetic descriptions [12].

Electronic structure calculations reveal significant charge transfer upon complex formation [9]. Natural bond orbital analysis indicates approximately 0.6 electrons transfer from nitrogen to the sulfur trioxide moiety in trimethylamine-sulfur trioxide systems [9]. This substantial charge redistribution supports the betaine structural model and explains the enhanced dipole moments observed experimentally [9].

Molecular Orbital Analysis

The formation of covalent N-S bonds involves orbital overlap between the nitrogen lone pair and sulfur-based acceptor orbitals [13]. Ab initio calculations using coupled-cluster methods with triple-zeta basis sets provide high-accuracy descriptions of bonding interactions [14]. The computed potential energy surfaces reveal energetically favorable pathways for N-S bond formation through direct orbital overlap rather than simple electrostatic attraction [14].

Temperature-dependent rate coefficients calculated using transition state theory demonstrate the thermodynamic stability of N-S bonded structures [13]. Master equation analyses reveal negative temperature dependence for bond formation processes, indicating entropic contributions to the binding equilibrium [13]. These computational results support experimental observations of stable betaine structures under ambient conditions [13].

Quantum Chemical Validation

High-level quantum chemical calculations validate the covalent bonding model through comparison with experimental bond lengths and vibrational frequencies [15]. The M06-2X density functional with def2-TZVP basis sets achieves accuracy within 2 kcal/mol for bond dissociation energies, providing reliable theoretical benchmarks [15]. Computed N-S bond strengths correlate with experimental thermal stability data, confirming the predictive capability of modern computational methods [15].

The interaction between N,N-diethylethanamine (triethylamine) and sulfur trioxide exemplifies fundamental Lewis acid-base chemistry, where the amine serves as an electron pair donor and sulfur trioxide functions as an electron pair acceptor [1] [2]. The sulfur trioxide molecule exhibits strong Lewis acidic character due to its electron-deficient sulfur center, which possesses only six electrons in its valence shell, creating a strong driving force for electron pair acceptance [2] [3].

The electronic structure of sulfur trioxide reveals its capacity for Lewis acid behavior through molecular orbital analysis. The sulfur atom in sulfur trioxide has an oxidation state of +6 and exhibits trigonal planar geometry with D₃ₕ symmetry [4] [5]. The molecule contains an antibonding molecular orbital formed from sulfur 3pz and oxygen 2pz atomic orbitals that can readily accept electrons, thereby exhibiting electrophilic behavior characteristic of Lewis acids [2]. This electronic configuration makes sulfur trioxide isoelectronic with boron trifluoride, another well-known Lewis acid, though sulfur trioxide demonstrates significantly stronger Lewis acidic properties [2].

The triethylamine molecule, with its pyramidal geometry around the nitrogen center, possesses a lone pair of electrons in an sp³ hybridized orbital [6]. This lone pair exhibits high nucleophilicity and Lewis basicity, with the amine having a pKₐ value of approximately 10.7, indicating strong basic character [7]. The nitrogen atom carries a partial negative charge, making it an excellent electron pair donor for coordinate covalent bond formation.

Recent crystallographic evidence has revealed that the interaction between triethylamine and sulfur trioxide results in the formation of a formal betaine structure, termed triethylsulfoammonium betaine (TESAB), rather than a simple Lewis acid-base adduct [8]. This structural reassignment, based on single crystal X-ray crystallography, demonstrates the formation of a formal N⁺-S bond, indicating significant charge transfer from the amine to the sulfur trioxide moiety [8]. The betaine structure represents a more intimate interaction than previously understood, with substantial ionic character in the nitrogen-sulfur bond.

The thermodynamics of Lewis acid-base complex formation between triethylamine and sulfur trioxide are highly favorable due to the complementary electronic properties of the reactants. The hard-hard interaction between the nitrogen lone pair and the sulfur center results in a stable complex with enhanced reactivity compared to the individual components [9]. The Lewis basicity of the triethylamine-sulfur trioxide complex has been quantified as having a pKₐ equivalent of approximately 10.7, which is significantly higher than that of the pyridine-sulfur trioxide complex (pKₐ = 5.23) [9]. This difference in Lewis basicity directly correlates with the relative reactivities of these complexes in subsequent chemical transformations.

Sulfation Reaction Mechanisms

The sulfation reactions involving triethylamine-sulfur trioxide complex proceed through well-defined mechanistic pathways that depend on the nature of the substrate and reaction conditions [10] [11] [12]. The fundamental mechanism involves nucleophilic attack on the sulfur center of the complex, leading to sulfur-oxygen bond formation and the release of triethylamine as a leaving group [13] [6].

For alcohol sulfation, the mechanism proceeds via a bimolecular nucleophilic substitution pathway at the sulfur center. The alcohol oxygen acts as a nucleophile, attacking the electrophilic sulfur atom while the triethylamine moiety serves as the leaving group [6]. The reaction follows second-order kinetics, being first-order in both the alcohol substrate and the sulfur trioxide complex [13]. The rate-determining step involves the formation of a transition state where the alcohol oxygen forms a partial bond to sulfur while the nitrogen-sulfur bond simultaneously lengthens.

Detailed kinetic studies have revealed that the sulfation mechanism exhibits significant solvent dependence [13] [14]. In aqueous media, the reaction proceeds through an SN2 mechanism with inversion of configuration at the sulfur center [13]. The observed rate law for sulfation in the presence of hydroxide ion is: rate = k₁[complex] + k₂[complex][OH⁻], where k₁ represents the first-order hydrolysis pathway and k₂ represents the second-order nucleophilic substitution pathway [13].

The activation parameters for the sulfation process provide insight into the mechanism. The enthalpy of activation for the second-order pathway (ΔH₂‡ = 16.6 ± 1.1 kcal/mol) is lower than that for the first-order pathway (ΔH₁‡ = 21 ± 0.5 kcal/mol), indicating that the bimolecular mechanism is energetically more favorable [13]. The negative entropy of activation for both pathways (ΔS₁‡ = -8 ± 1.4 e.u. and ΔS₂‡ = -11 ± 3.5 e.u.) suggests highly ordered transition states consistent with SN2 mechanisms [13].

In aromatic sulfation, the mechanism involves electrophilic aromatic substitution where the sulfur trioxide component acts as the electrophile [11] [12]. Computational studies using ab initio molecular dynamics simulations have confirmed the existence of a concerted pathway involving two sulfur trioxide molecules forming a cyclic transition state [11] [12]. This mechanism differs from simple Lewis acid-base adduct formation and involves the formation of arenepyrosulfonic acid intermediates that can subsequently hydrolyze to produce sulfonic acids.

The sulfation of carbohydrates and other hydroxyl-containing biomolecules follows a similar SN2 mechanism but exhibits enhanced selectivity due to the directing effects of neighboring functional groups [1]. The triethylamine-sulfur trioxide complex has been successfully employed for site-selective sulfation of polysaccharides under catalytic conditions using diarylborinic acids as directing groups [1].

Nucleophilic Substitution Processes

Nucleophilic substitution reactions at the sulfur center of triethylamine-sulfur trioxide complex represent a fundamental class of transformations that operate through well-characterized SN2 mechanisms [15] [13]. These processes involve the attack of various nucleophiles on the electrophilic sulfur atom, leading to the displacement of triethylamine and formation of new sulfur-heteroatom bonds.

The mechanism of nucleophilic substitution follows classical SN2 kinetics with inversion of stereochemistry at the sulfur center [13]. The reaction proceeds through a single transition state where the incoming nucleophile forms a partial bond to sulfur while the nitrogen-sulfur bond simultaneously weakens and eventually breaks [15]. This concerted process results in the clean substitution of the triethylamine moiety with the attacking nucleophile.

Kinetic studies have established that the rate of nucleophilic substitution depends on both the nucleophilicity of the attacking species and the leaving group ability of the amine [15] [16]. Hard nucleophiles such as hydroxide ion, alkoxide ions, and fluoride ion react rapidly with the complex, while soft nucleophiles such as bromide ion and triphenylphosphine show little reactivity [13]. This selectivity pattern is consistent with the hard acid character of the sulfur trioxide component and follows the hard-soft acid-base principle.

The effect of substituents on the amine component has been investigated through comparative studies of different amine-sulfur trioxide complexes. Electron-donating groups on the amine increase the electron density at nitrogen, strengthening the nitrogen-sulfur bond and making the amine a poorer leaving group [6]. Conversely, electron-withdrawing groups weaken the nitrogen-sulfur bond, facilitating nucleophilic substitution. This structure-reactivity relationship is quantitatively expressed through Hammett correlations with ρ values of approximately +2.0 for aromatic amine substituents [15].

Steric effects play a crucial role in determining the rate of nucleophilic substitution. The triethylamine-sulfur trioxide complex exhibits moderate steric hindrance around the sulfur center due to the three ethyl groups [13]. This steric environment slows the approach of bulky nucleophiles while having minimal effect on small nucleophiles such as water and hydroxide ion. Comparative studies with trimethylamine-sulfur trioxide and tripropylamine-sulfur trioxide complexes confirm that increasing steric bulk around nitrogen correlates with decreased reactivity toward nucleophilic attack [13].

The solvent medium profoundly influences the rate and selectivity of nucleophilic substitution processes. In protic solvents, hydrogen bonding stabilizes both the nucleophile and the transition state, leading to moderate reaction rates [13] [14]. Aprotic solvents such as dimethyl sulfoxide dramatically enhance nucleophile reactivity by reducing solvation and increasing the effective nucleophilicity [13] [14]. Rate enhancements of up to 827-fold have been observed when transitioning from aqueous to high dimethyl sulfoxide content solvents [13].

The mechanism of nucleophilic substitution has been confirmed through isotope labeling studies and stereochemical analysis. ³⁶Cl exchange studies with arenesulfonyl chlorides demonstrate the concerted nature of the substitution process and rule out the formation of sulfurane intermediates [15]. The observed retention of stereochemistry in chiral substrates supports the SN2 mechanism and excludes dissociative pathways.

Hydrolysis Pathways and Intermediates

The hydrolysis of triethylamine-sulfur trioxide complex involves multiple mechanistic pathways that operate under different conditions, leading to the formation of triethylamine and sulfuric acid derivatives [13] [17]. The complexity of the hydrolysis process arises from the dual nature of the complex as both a Lewis acid-base adduct and a betaine structure, each exhibiting distinct reactivity patterns toward water and hydroxide ion.

Under neutral aqueous conditions, the hydrolysis follows a unimolecular pathway characterized by first-order kinetics with respect to the complex concentration [13]. The rate law for this process is: rate = k₁[complex], where k₁ represents the first-order rate constant. At 25°C in pure water, the first-order rate constant is extremely small (k₁ < 2.9 × 10⁻⁷ sec⁻¹), indicating that the complex is relatively stable toward hydrolysis under these conditions [13].

The mechanism of first-order hydrolysis involves the nucleophilic attack of water on the sulfur center, leading to the formation of a tetrahedral intermediate that subsequently decomposes to yield triethylammonium ion and hydrogen sulfate [13]. The activation parameters for this process (ΔH₁‡ = 21 ± 0.5 kcal/mol, ΔS₁‡ = -8 ± 1.4 e.u.) indicate a highly ordered transition state consistent with the formation of hydrogen bonds between water and the sulfur center [13].

In the presence of hydroxide ion, hydrolysis proceeds through an additional second-order pathway that exhibits much faster kinetics [13]. The rate law under basic conditions becomes: rate = k₁[complex] + k₂[complex][OH⁻], where k₂ represents the second-order rate constant for hydroxide-catalyzed hydrolysis. The second-order rate constant in water at 25°C is significantly larger (k₂ = 2.0 × 10⁻³ L·mol⁻¹·sec⁻¹) than the first-order constant [13].

The hydroxide-catalyzed pathway involves direct nucleophilic attack of hydroxide ion on the sulfur center, displacing triethylamine and forming sulfate ion directly [13]. This mechanism bypasses the protonation step required in the water-catalyzed pathway, resulting in faster kinetics and different product distributions. The stoichiometry of basic hydrolysis is: (C₂H₅)₃NSO₃ + 2OH⁻ → (C₂H₅)₃N + SO₄²⁻ + H₂O [13].

Solvent effects on hydrolysis kinetics reveal important mechanistic details about the transition state structure and solvation requirements [13] [14]. In dimethyl sulfoxide-water mixtures, both first-order and second-order rate constants increase dramatically with increasing organic solvent content. The first-order rate constant increases by nearly four orders of magnitude when transitioning from pure water to 98% dimethyl sulfoxide [13]. This enormous rate enhancement arises from the reduced hydrogen bonding stabilization of the initial state relative to the transition state in aprotic media.

The pH dependence of hydrolysis reveals a complex interplay between different mechanistic pathways [18]. At very low pH, protonation of the amine nitrogen can occur, leading to enhanced electrophilicity of the sulfur center and accelerated hydrolysis. At high pH, the hydroxide-catalyzed pathway dominates, leading to rapid decomposition of the complex. The isoelectric point of the hydrolysis process occurs around neutral pH, where the first-order pathway is most prominent.

Intermediate species in the hydrolysis process have been identified through rapid kinetic studies and spectroscopic analysis [17]. The formation of transient sulfurane intermediates has been proposed based on the observation of non-linear kinetics under certain conditions. These pentacoordinate sulfur species exhibit trigonal bipyramidal geometry and represent activated complexes rather than stable intermediates in the hydrolysis mechanism.

Temperature effects on hydrolysis kinetics follow Arrhenius behavior over the range 15-40°C [13]. The activation energy for the first-order process (21 kcal/mol) is consistent with the breaking of a strong nitrogen-sulfur bond and formation of new sulfur-oxygen bonds. The relatively small temperature coefficient indicates that the reaction is not purely diffusion-controlled but involves significant chemical activation.

Structure-Reactivity Correlations in Various Solvents

The relationship between molecular structure and chemical reactivity in triethylamine-sulfur trioxide complex exhibits pronounced solvent dependence, reflecting the complex interplay between solvation effects, electronic structure, and steric factors [13] [14] [9]. Understanding these structure-reactivity correlations provides fundamental insights into optimizing reaction conditions and predicting chemical behavior across different media.

The electronic structure of the triethylamine-sulfur trioxide complex varies significantly with solvent environment due to differential solvation of the ionic versus covalent contributions to the bonding [8] [9]. In polar protic solvents such as water and alcohols, hydrogen bonding stabilizes the zwitterionic betaine form of the complex, leading to enhanced charge separation and increased ionic character in the nitrogen-sulfur bond [8]. This stabilization results in reduced reactivity toward nucleophilic substitution as the ionic form is less electrophilic at sulfur.

In aprotic solvents, particularly those with high dielectric constants such as dimethyl sulfoxide and dimethylformamide, the solvation pattern changes dramatically [13] [14]. These solvents preferentially stabilize the covalent form of the complex while destabilizing charged species through poor ion solvation. The result is enhanced reactivity of nucleophiles and increased electrophilicity of the sulfur center, leading to rate enhancements of several orders of magnitude [13].

Quantitative structure-reactivity relationships have been established through systematic variation of solvent properties and measurement of reaction rates [13] [14]. The correlation between dielectric constant and reaction rate follows a non-linear relationship, with optimal reactivity observed in solvents with intermediate dielectric constants (ε = 30-50). Very high dielectric constant solvents over-stabilize ionic species, while very low dielectric constant solvents fail to adequately solvate the transition states.

The role of hydrogen bonding in determining reactivity patterns has been quantified through studies in protic versus aprotic solvents of similar dielectric constants [13] [14]. Hydrogen bond donor solvents stabilize nucleophiles through solvation, reducing their effective nucleophilicity and slowing reaction rates. Hydrogen bond acceptor solvents can compete with the substrate for interaction with the complex, leading to decreased apparent reactivity. The optimal solvent environment involves aprotic solvents with moderate hydrogen bond accepting ability.

Steric effects in structure-reactivity relationships become more pronounced in viscous solvents and those with bulky solvent molecules [13]. The triethylamine component introduces moderate steric hindrance around the sulfur center, and this effect is amplified in solvents that increase the effective size of the approaching nucleophile through solvation shell formation. Comparative studies with other amine-sulfur trioxide complexes confirm that steric effects follow the expected order: trimethylamine < triethylamine < tripropylamine in terms of decreasing reactivity.

The basicity of the amine component exhibits solvent-dependent variations that correlate with reaction rates [9]. In protic solvents, the apparent basicity of triethylamine is reduced due to hydrogen bonding interactions that stabilize the free amine relative to its protonated form. In aprotic solvents, the basicity is enhanced, leading to stronger coordination to sulfur trioxide and potentially reduced reactivity toward external nucleophiles.

Temperature-dependent studies across different solvents reveal variations in activation parameters that provide mechanistic insights [13]. The enthalpy of activation decreases with increasing solvent polarity, indicating enhanced transition state stabilization in polar media. The entropy of activation becomes more negative in highly structured solvents, reflecting increased ordering in the transition state due to solvent reorganization.

Ionic strength effects in aqueous and mixed aqueous-organic solvents demonstrate the importance of electrostatic interactions in determining reactivity [19] [20]. Increasing ionic strength generally accelerates reactions involving charged transition states through electrostatic shielding effects. However, very high ionic strengths can lead to decreased activity coefficients and reduced effective concentrations, complicating the interpretation of rate data.

The correlation between solvent nucleophilicity and reaction selectivity has been established through competitive kinetic studies [13]. Nucleophilic solvents can compete with substrate nucleophiles for reaction with the complex, leading to reduced yields of desired products. This effect is most pronounced with amines and alcohols as solvents, which can undergo parasitic reactions with the sulfur trioxide component.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive